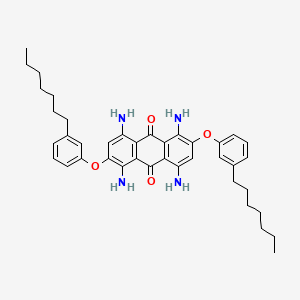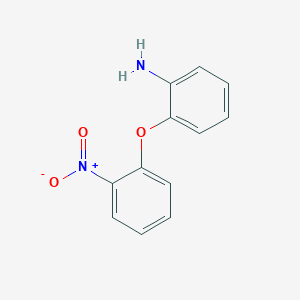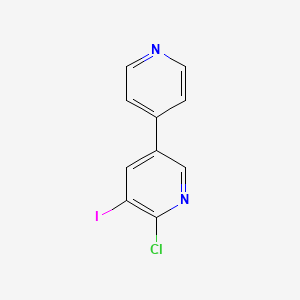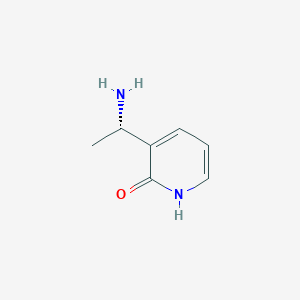
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one is a chiral compound with a pyridinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridinone derivative.
Chiral Amination: Introduction of the chiral aminoethyl group can be achieved through asymmetric amination reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to ensure the production of the desired enantiomer.
Automation: Use of automated systems for continuous production and monitoring of reaction parameters.
化学反応の分析
Types of Reactions
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation Products: Imines or oximes.
Reduction Products: Dihydropyridinone derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a chiral intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
®-3-(1-Aminoethyl)pyridin-2(1H)-one: The enantiomer of the compound with different biological activity.
3-(1-Aminoethyl)pyridin-2(1H)-one: The racemic mixture containing both enantiomers.
2-Pyridinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-3-(1-Aminoethyl)pyridin-2(1H)-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-[(1S)-1-aminoethyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
JANFAROJEDNQSA-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=CC=CNC1=O)N |
正規SMILES |
CC(C1=CC=CNC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


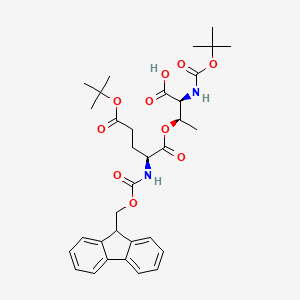
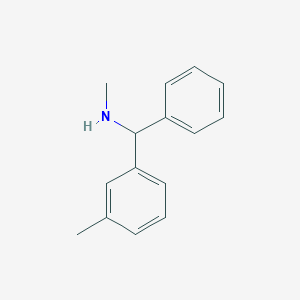

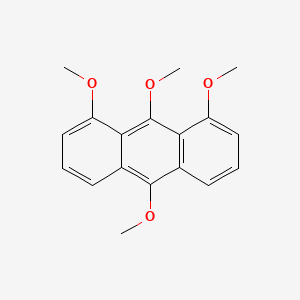


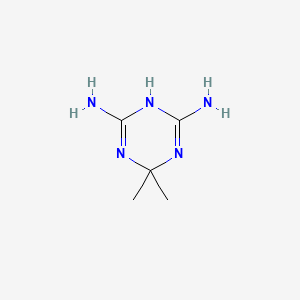
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
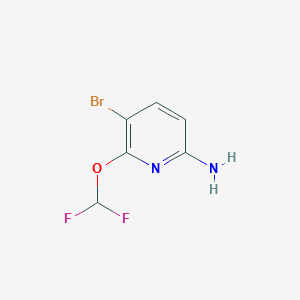

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
